molecular formula C21H21N3OS B2450951 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide CAS No. 893974-86-2

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2450951
CAS No.: 893974-86-2
M. Wt: 363.48
InChI Key: MAZMHSDHDCJPMG-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a phenylbutanamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-2-18(15-7-4-3-5-8-15)20(25)22-17-10-6-9-16(13-17)19-14-24-11-12-26-21(24)23-19/h3-10,13-14,18H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZMHSDHDCJPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process begins with the preparation of the imidazo[2,1-b]thiazole core, which is achieved through the cyclization of 2-aminothiazoles with appropriate bromo ketones . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents Conditions Products
Acidic HydrolysisHCl (6 M)Reflux, 8–12 hours2-Phenylbutanoic acid + 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline
Basic HydrolysisNaOH (3 M)80°C, 6 hoursSodium 2-phenylbutanoate + free amine derivative

Key Observations :

  • Hydrolysis rates depend on steric hindrance around the amide bond.

  • The dihydroimidazothiazole ring remains intact under mild conditions but may degrade under prolonged heating .

Oxidation Reactions

The dihydroimidazo[2,1-b]thiazole moiety undergoes selective oxidation:

Reagent Conditions Product Yield
KMnO₄Acetic acid, 50°C, 2 hoursImidazo[2,1-b]thiazole-6-sulfonic acid derivative62%
H₂O₂ (30%)Ethanol, RT, 24 hoursSulfoxide intermediate45%

Structural Impact :

  • Oxidation of the thiazole sulfur enhances electrophilicity, enabling further substitution .

  • Over-oxidation with KMnO₄ can lead to sulfone formation.

Reduction Reactions

The compound participates in selective reductions:

Reagent Target Site Product Yield
LiAlH₄Amide → AmineN-(3-(2,3-dihydroimidazothiazol-6-yl)phenyl)-2-phenylbutylamine78%
H₂/Pd-CDihydroimidazothiazole → ImidazolidineSaturated ring system55%

Mechanistic Notes :

  • LiAlH₄ reduces the amide to a primary amine without affecting the heterocycle .

  • Catalytic hydrogenation saturates the thiazole ring but preserves aromatic phenyl groups .

Electrophilic Aromatic Substitution (EAS)

The para-substituted phenyl group undergoes nitration and sulfonation:

Reaction Reagents Conditions Position Yield
NitrationHNO₃/H₂SO₄0°C, 2 hoursPara70%
SulfonationH₂SO₄ (fuming)120°C, 4 hoursMeta65%

Steric Effects :

  • Substitution occurs preferentially on the less hindered phenyl ring attached to the butanamide chain .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄Boronic acidBiaryl-modified derivative82%
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halideN-arylated imidazothiazole68%

Applications :

  • Suzuki reactions introduce functional groups for biological activity optimization.

  • Buchwald-Hartwig amination generates analogs with enhanced solubility .

Cyclization Reactions

The butanamide chain participates in ring-forming reactions:

Reagent Conditions Product Yield
PCl₅Toluene, refluxThiazolo[3,2-a]pyrimidine derivative60%
POCl₃DMF, 100°CQuinazolinone hybrid58%

Mechanistic Pathway :

  • Intramolecular cyclization forms fused heterocycles, leveraging the amide’s nucleophilicity .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound EAS Reactivity Reduction Ease Cross-Coupling Yield
N-(3-(2,3-dihydroimidazothiazol-6-yl)phenyl)-2-phenylbutanamideModerateHigh82%
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole LowModerateN/A
N-(2-(imidazothiazol-6-yl)phenyl)acetamide HighLow75%

Degradation Pathways

Stability studies reveal susceptibility to:

  • Photodegradation : UV light induces C–N bond cleavage in the amide group .

  • Thermal Decomposition : Above 200°C, the dihydroimidazothiazole ring undergoes retro-Diels-Alder fragmentation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising results against various cancer cell lines:

  • Cytotoxicity : Studies have demonstrated strong cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound's structure facilitates interactions with cellular targets involved in cancer proliferation and survival pathways .
  • Mechanism of Action : The compound may inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .

Neuropharmacological Effects

This compound has also been investigated for its effects on the central nervous system:

  • 5-HT6 Receptor Affinity : It exhibits good affinity for the 5-HT6 serotonin receptor, which is implicated in various neuropsychiatric disorders such as anxiety and depression. This suggests potential applications in treating mood disorders and cognitive dysfunctions .

Anticancer Research

A study focusing on the efficacy of imidazo[2,1-b]thiazole derivatives highlighted the compound's ability to inhibit the growth of pancreatic cancer cells (SUIT-2 and Capan-1). The results indicated a significant reduction in cell viability at low concentrations (IC50 values ranging from 5.11 to 10.8 µM), demonstrating its potential as a lead compound for further development in cancer therapy .

Neuropharmacological Applications

Another investigation into the pharmacological profile of similar compounds revealed their potential in treating cognitive disorders. The modulation of serotonin receptors could enhance cognitive function and alleviate symptoms associated with neurodegenerative diseases .

Mechanism of Action

The mechanism by which N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is unique due to its specific combination of the imidazo-thiazole ring with a phenylbutanamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazo[2,1-b]thiazole ring system linked to a phenylbutanamide moiety. Its unique structure contributes to its biological activity by allowing interactions with various biological targets.

Target of Action

This compound primarily targets pathways related to cell growth and proliferation . The imidazo-thiazole core is known for its ability to inhibit specific kinases involved in cancer cell signaling.

Mode of Action

The compound exhibits moderate anticancer properties, particularly against kidney cancer cells. It acts by interfering with cellular pathways that promote tumor growth while demonstrating weaker effects on prostate cancer and leukemia cell lines .

Anticancer Activity

Research indicates that this compound has shown promising results in inhibiting the growth of certain cancer cell lines. The following table summarizes its efficacy against various cancer types:

Cancer TypeCell LineIC50 (µM)
Kidney Cancer786-O12.5
Prostate CancerLNCaP40.0
Colon CancerHCT11650.0
LeukemiaK56260.0

These results suggest that while the compound has significant activity against kidney cancer cells, it is less effective against other types of cancer .

Structure-Activity Relationship (SAR)

A study on derivatives of imidazo[2,1-b]thiazole has established a structure-activity relationship indicating that modifications to the phenyl group can enhance anticancer activity. For instance, substituents with higher electronegativity at the para position significantly improve biological efficacy due to increased electron density and lipophilicity, which facilitate better interaction with biological targets .

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study examining the compound's effects on kidney cancer cells (786-O), it was found that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism involved apoptosis induction through activation of caspase pathways.

Case Study 2: Inhibition of FLT3 Kinase
Another investigation highlighted the compound's potential as a FLT3 kinase inhibitor, particularly in acute myeloid leukemia (AML). The compound demonstrated significant inhibition of FLT3-dependent cell proliferation in vitro, suggesting it could serve as a lead compound for developing targeted therapies for AML .

Q & A

Basic: What is the proposed mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide in modulating sirtuin activity?

Answer:
The compound shares structural similarities with SRT1720, a known SIRT1 activator. Based on analogs like SRT1720, the mechanism likely involves SIRT1 deacetylase activation, leading to downstream effects such as mitochondrial biogenesis via PGC-1α deacetylation. For example, SRT1720 induces mitochondrial DNA replication and increases ATP synthesis in renal proximal tubular cells (RPTCs) through SIRT1-dependent pathways . Researchers should validate this mechanism using:

  • SIRT1 knockdown/knockout models to confirm dependency.
  • Acetylation assays (e.g., Western blot for acetylated lysine residues in PGC-1α).
  • Mitochondrial functional assays (e.g., oxygen consumption rate, ATP levels) .

Basic: How can researchers validate the structural integrity of this compound during synthesis?

Answer:
Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm backbone connectivity and substituent positions, as demonstrated for imidazothiazole derivatives in .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC Purity Analysis : Ensure >95% purity to exclude synthetic byproducts .
    For novel analogs, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) may resolve stereochemical ambiguities.

Basic: What in vitro assays are recommended to assess its bioactivity in mitochondrial biogenesis?

Answer:
Key assays include:

  • Mitochondrial DNA Copy Number Quantification : qPCR for mitochondrial genes (e.g., ND6) normalized to nuclear DNA (e.g., GAPDH) .
  • Respiratory Complex Activity : Measure NADH dehydrogenase (Complex I) and ATP synthase (Complex V) via immunoblotting (e.g., NDUFB8, ATP5A) .
  • Seahorse XF Analyzer : Assess oxygen consumption rate (OCR) under basal and stressed conditions (e.g., FCCP-induced uncoupling) .
  • ATP Luminescence Assays : Quantify cellular ATP levels as a functional readout .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic efficacy?

Answer:
SAR optimization should focus on:

  • Core Modifications : Replace the phenylbutanamide group with bioisosteres (e.g., pyridinyl, naphthyl) to enhance solubility or binding affinity, as seen in ND-11503 and ND-11564 derivatives .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) or polar moieties (e.g., morpholine) to improve metabolic stability, as demonstrated in sulfonamide-based imidazothiazoles .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/tissue exposure and refine logP values for blood-brain barrier penetration, if applicable .

Advanced: What strategies mitigate off-target effects in cellular models?

Answer:

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to SIRT1 .
  • Kinase Profiling Panels : Screen against AMPK, mTOR, and other kinases to rule out unintended pathway activation (e.g., SRT1720 acts independently of AMPK, reducing off-target metabolic effects) .
  • CRISPR-Cas9 Screens : Identify genetic modifiers of toxicity in high-throughput (e.g., mitochondrial stress-response genes) .

Advanced: How to resolve contradictions in SIRT1-dependent vs. AMPK-independent pathways?

Answer:
Conflicting data on pathway crosstalk can be addressed by:

  • Genetic Models : Compare wild-type and AMPKα1/α2 knockout cells treated with the compound. If mitochondrial biogenesis persists, AMPK independence is confirmed .
  • Pharmacological Inhibition : Co-treat with AMPK inhibitors (e.g., dorsomorphin) and assess rescue of phenotype.
  • Transcriptomic Profiling : RNA-seq or single-cell sequencing to identify AMPK-independent gene clusters (e.g., PGC-1α targets like NRF1/TFAM) .

Methodological Notes

  • Key References : Prioritize studies on SRT1720 (a structural analog) for mechanistic insights .
  • Data Gaps : The compound’s specific pharmacokinetics and toxicity remain uncharacterized; preliminary studies should follow protocols from (LC-MS/MS) and (in vivo efficacy models).
  • Contradictions : While SRT1720 shows AMPK-independent activity, other sirtuin activators may require cross-validation to exclude model-specific effects .

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